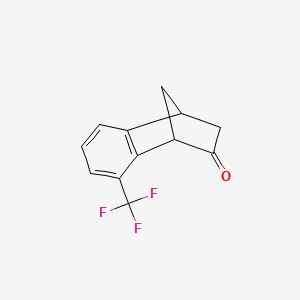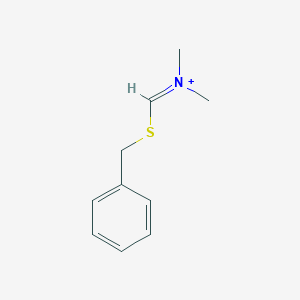
3'-O-(N-Methylanthraniloyl)-guanosine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is a fluorescently labeled nucleotide analog. This compound is particularly useful in biochemical and biophysical research due to its ability to interact with various proteins and enzymes, allowing researchers to study nucleotide-protein interactions through fluorescence spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves the esterification of the ribose moiety of guanosine-5’-triphosphate with N-methylanthranilic acid. This process typically requires the use of specific reagents and conditions to ensure the successful attachment of the fluorescent label .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleotide.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific functional groups involved .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield modified nucleotides with different functional groups .
Scientific Research Applications
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study nucleotide-protein interactions and enzyme kinetics.
Biology: Employed in fluorescence-based assays to investigate cellular processes involving nucleotides.
Medicine: Utilized in drug discovery and development to screen for potential inhibitors of nucleotide-binding proteins.
Industry: Applied in the development of diagnostic tools and assays for various biochemical applications
Mechanism of Action
The mechanism of action of 3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate involves its interaction with nucleotide-binding proteins. The fluorescent label allows researchers to monitor these interactions in real-time using fluorescence spectrometry. The compound binds to the active site of the protein, and the resulting fluorescence change provides insights into the binding kinetics and conformational changes of the protein .
Comparison with Similar Compounds
Similar Compounds
3’-O-(N-Methylanthraniloyl)-adenosine-5’-triphosphate: Another fluorescently labeled nucleotide analog used for similar applications.
2’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate: A closely related compound with the fluorescent label attached at a different position on the ribose moiety.
Uniqueness
3’-O-(N-Methylanthraniloyl)-guanosine-5’-triphosphate is unique due to its specific labeling position, which can influence its interaction with proteins and enzymes. This uniqueness allows for distinct applications and provides researchers with a versatile tool for studying nucleotide-protein interactions .
Properties
CAS No. |
85287-57-6 |
|---|---|
Molecular Formula |
C18H23N6O15P3 |
Molecular Weight |
656.3 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H23N6O15P3/c1-20-9-5-3-2-4-8(9)17(27)37-13-10(6-35-41(31,32)39-42(33,34)38-40(28,29)30)36-16(12(13)25)24-7-21-11-14(24)22-18(19)23-15(11)26/h2-5,7,10,12-13,16,20,25H,6H2,1H3,(H,31,32)(H,33,34)(H2,28,29,30)(H3,19,22,23,26)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
DSPRYHPLXXUNHS-XNIJJKJLSA-N |
Isomeric SMILES |
CNC1=CC=CC=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)OC2C(OC(C2O)N3C=NC4=C3N=C(NC4=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![Butyl thieno[2,3-B]pyridine-6-carboximidate](/img/structure/B14402619.png)
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)

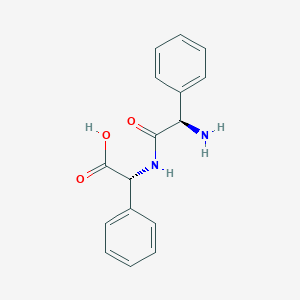
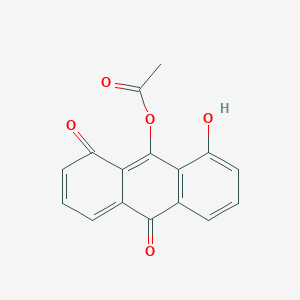

![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)
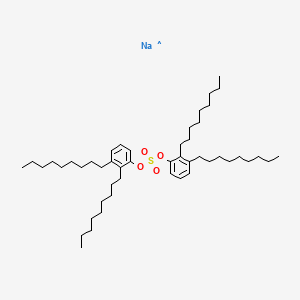
![N,N-Dimethyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea](/img/structure/B14402646.png)

